(1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the first carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. Common reagents used in these reactions include sodium borohydride or lithium aluminum hydride for reduction, and ammonia or primary amines for reductive amination. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes or enzymatic methods to achieve high enantioselectivity. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
(1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-Amino-1-(2-methylphenyl)ethan-1-ol: The enantiomer of the compound, with different stereochemistry.
2-Amino-1-phenylethanol: Lacks the methyl substitution on the phenyl ring.
2-Amino-1-(2-chlorophenyl)ethan-1-ol: Contains a chlorine substitution instead of a methyl group.
Uniqueness
(1S)-2-Amino-1-(2-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of the methyl-substituted phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(1S)-2-amino-1-(2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 |
InChI Key |
CZDCJURGLKNBIV-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](CN)O |
Canonical SMILES |
CC1=CC=CC=C1C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.